

Application Notes & Protocols: 6-Fluoro-2,3-dihydro-1H-inden-1-amine

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Compound of Interest

Compound Name: 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 1191908-44-7

Cat. No.: B3021428

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Introduction and Scientific Rationale

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of 1-aminoindan, a rigid bicyclic scaffold that serves as a valuable structural motif in medicinal chemistry. The parent compound, 1-aminoindan, and its derivatives are recognized as privileged structures, primarily due to their conformational constraint, which can lead to enhanced selectivity and potency for various biological targets. These structures can be viewed as cyclized analogues of phenethylamine, a core component of many neurotransmitters and psychoactive drugs[1].

The strategic incorporation of a fluorine atom at the 6-position of the indan ring is a deliberate design choice rooted in modern drug discovery principles. Fluorine substitution is known to profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk[2][3]. The strong C-F bond can block metabolically labile sites, while the atom's high electronegativity can alter pKa and modulate interactions with protein targets, often enhancing binding affinity and selectivity[3][4].

Consequently, 6-fluoro-2,3-dihydro-1H-inden-1-amine is not merely an inert chemical but a highly valuable building block and research tool. Its primary utility lies in the exploration of the central nervous system (CNS), particularly in the development of modulators for monoamine transporters. Structurally related indanamines have demonstrated potent inhibitory activity against the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making them relevant scaffolds for antidepressants and treatments for other neurological disorders[5]. This compound, therefore, serves as a key starting point for structure-activity relationship (SAR) studies aimed at discovering novel CNS agents.

Chemical Profile and Synthesis Overview

A comprehensive understanding of the compound's properties is essential for its effective use in a research setting.

Key Chemical Properties

Property	Value	Source
IUPAC Name	6-fluoro-2,3-dihydro-1H-inden-1-amine	[6]
CAS Number	1191908-44-7 (for hydrochloride salt)	[6][7]
Molecular Formula	C ₉ H ₁₀ FN (free base); C ₉ H ₁₁ ClFN (HCl salt)	[6][8]
Molecular Weight	151.18 g/mol (free base); 187.64 g/mol (HCl salt)	[6][8]
Appearance	Typically a solid (as HCl salt)	[6][9]
Purity	Commonly available at ≥96-98%	[6][9]
Storage	Store at room temperature, protected from moisture	[9]
Chirality	Exists as (R) and (S) enantiomers. The specific enantiomer is critical for biological activity, as seen in related compounds[10].	

Synthetic Pathway Rationale

The synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-amine typically proceeds through the key intermediate, 6-fluoro-1-indanone. This ketone provides a direct handle for the introduction of the amine functionality. A common and scalable synthetic approach involves the intramolecular Friedel-Crafts acylation of a substituted propanoic acid.

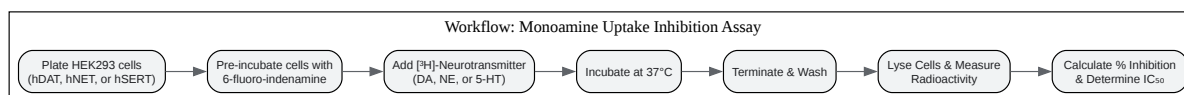
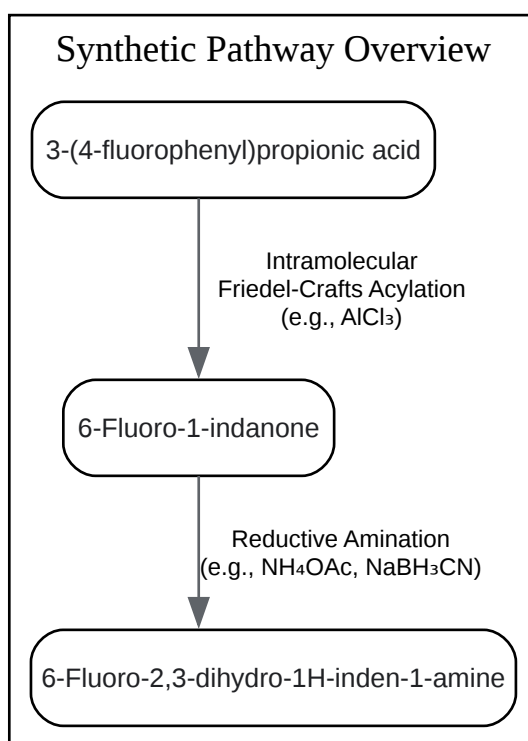
The process can be summarized as follows:

- Cyclization: 3-(4-fluorophenyl)propionic acid, which can be prepared from p-fluorocinnamic acid, undergoes an intramolecular Friedel-Crafts reaction.[11] This is often catalyzed by a

strong acid or Lewis acid (e.g., AlCl_3 , $\text{Tb}(\text{OTf})_3$) to form the cyclic ketone, 6-fluoro-1-indanone[11][12][13].

- Reductive Amination: The resulting 6-fluoro-1-indanone is converted to the target amine. This is typically achieved through reductive amination, where the ketone reacts with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride) to form the primary amine.

This synthetic route is logical because the starting materials are commercially available, and the cyclization and amination reactions are well-established, high-yielding transformations in organic chemistry.



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Caption: Key steps in the in vitro monoamine transporter uptake assay.

Protocol 2: General Procedure for N-Acylation for SAR Studies

- **Objective:** To provide a reliable method for synthesizing amide derivatives of 6-fluoro-2,3-dihydro-1H-inden-1-amine for structure-activity relationship (SAR) exploration.
- **Causality:** As a primary amine, the compound is an excellent nucleophile. Acylation with an acid chloride in the presence of a non-nucleophilic base is a robust and high-yielding reaction. This allows for the systematic introduction of diverse functional groups to probe the steric and electronic requirements of the target binding pocket.

Methodology:

- **Reagents and Setup:** In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0°C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
- **Acylation:** Slowly add the desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
- **Workup:** a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final compound's identity and purity using ^1H NMR, ^{13}C NMR, and LC-MS.

Concluding Remarks

6-Fluoro-2,3-dihydro-1H-inden-1-amine stands as a strategically designed research chemical with significant potential in CNS drug discovery. The presence of the fluorine atom enhances its drug-like properties, and its rigid scaffold provides a solid foundation for building potent and selective ligands. The protocols outlined here offer a validated starting point for researchers to explore its pharmacology and leverage its synthetic versatility. Its application as a molecular probe and a core building block will continue to be instrumental in advancing our understanding of neurological pathways and developing next-generation therapeutics.

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